molecular formula C12H15NO2 B2556113 3-isopentylbenzo[d]oxazol-2(3H)-one CAS No. 609334-98-7

3-isopentylbenzo[d]oxazol-2(3H)-one

Cat. No. B2556113
CAS RN: 609334-98-7
M. Wt: 205.257
InChI Key: SWHNTCCXRNPXNC-UHFFFAOYSA-N
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Description

Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole ring. They are known for their diverse range of biological activities and are found in various natural products .


Synthesis Analysis

Benzoxazoles can be synthesized through several methods. One common method involves the cyclization of 2-aminophenols with carboxylic acids . Another method involves a rhodium

Scientific Research Applications

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including structures similar to 3-isopentylbenzo[d]oxazol-2(3H)-one, are highlighted for their significant presence in drug-like molecules, often serving as bioisosteric replacements for ester and amide functionalities. These compounds exhibit a wide range of biological activities, making them crucial in medicinal chemistry for developing new therapeutic agents. The study by Boström et al. (2012) delves into the systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers, revealing differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, with a preference for the 1,3,4-oxadiazole isomers. These findings underline the importance of oxadiazole derivatives in drug discovery and development (Boström et al., 2012).

Copper(I)-Catalyzed Synthesis of Azoles

The copper(I)-catalyzed synthesis of azoles, including oxazoles, is crucial for creating diverse heterocyclic compounds that are foundational in various scientific research applications. The work of Himo et al. (2004) outlines a method providing ready access to 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles. This synthesis approach is notable for its reliability and wide scope, facilitated by a stepwise mechanism involving unique metallacycle intermediates (Himo et al., 2004).

Influence of Aryl Substitution on Benzobisoxazoles

The study conducted by Tlach et al. (2013) explores the effect of aryl group substitution on the optical and electronic properties of benzobisoxazoles, compounds related to 3-isopentylbenzo[d]oxazol-2(3H)-one. By altering the structure, researchers can modulate the HOMO, LUMO, and bandgap, affecting the material's electronic properties. This research has implications for the development of materials with specific optical and electronic characteristics, showcasing the versatility of oxazole derivatives in material science (Tlach et al., 2013).

properties

IUPAC Name

3-(3-methylbutyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(2)7-8-13-10-5-3-4-6-11(10)15-12(13)14/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHNTCCXRNPXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopentylbenzo[d]oxazol-2(3H)-one

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